molecular formula C11H9ClOS B12531934 Naphthalene, 1-[(chloromethyl)sulfinyl]- CAS No. 653602-03-0

Naphthalene, 1-[(chloromethyl)sulfinyl]-

Cat. No.: B12531934
CAS No.: 653602-03-0
M. Wt: 224.71 g/mol
InChI Key: LCNQYNPSRJQFQK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)naphthalene (CAS No. 86-52-2) is a halogenated aromatic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . It is characterized by a chloromethyl (-CH₂Cl) group attached to the 1-position of the naphthalene ring. The compound is a crystalline solid with a melting point of 32°C and a boiling point of 291–292°C . It is insoluble in water but soluble in oxygenated, chlorinated, and aromatic solvents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethylsulfinyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClOS/c12-8-14(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNQYNPSRJQFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478028
Record name Naphthalene, 1-[(chloromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653602-03-0
Record name Naphthalene, 1-[(chloromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Phase-Transfer Catalysis

The most widely reported method for synthesizing 1-[(chloromethyl)sulfonyl]naphthalene involves a two-stage phase-transfer catalysis (PTC) process. This approach leverages the reactivity of sulfonyl chlorides and bromochloromethane under controlled conditions.

Reaction Mechanism and Optimization

The synthesis begins with 1-naphthalenesulfonyl chloride, which reacts with sodium sulfite and sodium bicarbonate in aqueous solution to form a sulfinate intermediate. Bromochloromethane is then introduced with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate nucleophilic substitution. The chloromethyl group is introduced at the sulfinate position, yielding the target compound.

Key reaction steps:

  • Sulfinate Formation :
    • Reactants : 1-Naphthalenesulfonyl chloride, sodium sulfite, sodium bicarbonate.
    • Conditions : Aqueous solution, 100°C for 1 hour.
  • Alkylation :
    • Reactants : Bromochloromethane, tetrabutylammonium bromide.
    • Conditions : 75°C for 14.5 hours.
Parameter Stage 1 (Sulfinate) Stage 2 (Alkylation)
Temperature 100°C 75°C
Time 1 hour 14.5 hours
Catalyst None Tetrabutylammonium bromide
Solvent Water Water
Yield Not reported 88.8%
Yield and Purity

The PTC method achieves high yields (up to 88.8%) with minimal byproducts. Purification involves flash chromatography using ethyl acetate, followed by recrystallization in dichloromethane/hexane mixtures.

Scaling and Variants

A scaled-down version using 44 mmol of 1-naphthalenesulfonyl chloride yields 10.62 g (44 mmol) of product, demonstrating reproducibility. Variants replace sodium bicarbonate with other bases, though yields remain comparable.

Alternative Synthetic Routes

While phase-transfer catalysis dominates, other methods exist for related derivatives.

Sulfonyl Chloride Preparation

Naphthalene-1-sulfonyl chloride, a precursor, is synthesized via sulfonation with chlorosulfonic acid. This involves:

  • Reactants : Naphthalene, chlorosulfonic acid, sulfamic acid.
  • Conditions : Room temperature to 100°C, 4 hours.
  • Yield : 75.7% (for disulfonyl chloride).
Parameter Value
Naphthalene 0.5 mol
Chlorosulfonic Acid 5.5 mol
Catalyst Sulfamic acid
Product Naphthalene-1,5-disulfonyl chloride

This method highlights challenges in regioselectivity, as disulfonyl byproducts form.

Purification and Characterization Techniques

Post-synthesis purification ensures high purity (≥95%) for applications.

Chromatographic Methods

  • Flash Chromatography : Ethyl acetate as the mobile phase removes unreacted bromochloromethane and catalyst residues.
  • Silica Gel Filtration : Residues dissolved in dichloromethane are filtered through silica to isolate the product.

Crystallization

Recrystallization in dichloromethane/hexane mixtures yields crystalline solids. Example:

  • Solvent System : CH₂Cl₂/hexane (1:1 v/v).
  • Yield : 44 mmol product.
Step Solvent System Temperature Purpose
Initial Purification Ethyl acetate Room temp Remove polar impurities
Final Crystallization CH₂Cl₂/hexane -5°C Isolate pure product

Spectroscopic Analysis

Key characterization data:

Property Value Source
Melting Point 94–96°C
1H NMR (DMSO-d₆) δ 8.64–8.55 (m, 1H), 8.41 (d, 1H), 8.27 (dd, 1H), 8.16–8.18 (m, 1H), 7.71–7.81 (m, 3H), 5.40 (s, 2H)
Elemental Analysis C: 54.98%, H: 3.81%

Yield Optimization and Reaction Conditions

Critical factors influencing yield include catalyst selection and temperature control.

Catalyst Efficiency

Tetrabutylammonium bromide enhances reaction rates by stabilizing intermediates. Replacing it with other quaternary ammonium salts reduces yields.

Temperature Sensitivity

  • Stage 1 : Heating above 100°C accelerates sulfinate formation but risks decomposition.
  • Stage 2 : Lower temperatures (65°C) prolong reaction times without improving yields.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[(chloromethyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Naphthalene, 1-[(chloromethyl)sulfinyl]- serves as an important intermediate in organic synthesis. Its electrophilic chloromethyl group allows it to participate in nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, leading to the formation of diverse derivatives. This property is particularly useful for creating complex molecules in pharmaceutical research.

Recent studies have demonstrated that naphthalene-based derivatives possess antimicrobial properties, making them candidates for further development as therapeutic agents. For example, certain synthesized derivatives showed significant bactericidal effects against aerobic gram-negative bacteria while maintaining safety profiles against non-pathogenic strains .

Case Studies and Research Findings

  • HIV Inhibition : A study focusing on di- and tri-sulfonated naphthylene groups revealed their potential as competitive inhibitors against HIV-1 by binding to the gp120 protein. The structural modifications provided insights into their binding efficacy and led to improved inhibitory activities compared to traditional phenylsulfonates .
  • Pharmacokinetics : Research on various naphthalene derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting their viability as orally administered drugs .
  • Safety Assessments : Toxicological profiles indicate that while exposure to naphthalene can lead to adverse effects such as respiratory issues and hemolytic anemia in severe cases, controlled use within therapeutic contexts appears promising when safety parameters are adhered to .

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(chloromethyl)sulfinyl]- involves its interaction with molecular targets through its reactive chloromethyl and sulfinyl groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Chloromethyl-Substituted Benzene Derivatives

Example : (Chloromethyl)benzene (Benzyl chloride, C₆H₅CH₂Cl)

Property 1-(Chloromethyl)naphthalene (Chloromethyl)benzene
Molecular Weight 176.64 g/mol 126.58 g/mol
Melting Point 32°C -43°C
Boiling Point 291–292°C 179°C
LogP (Lipophilicity) 3.62 2.30
Applications Biochemical research Production of plastics, dyes

Structural and Functional Differences :

  • The naphthalene ring in 1-(chloromethyl)naphthalene increases lipophilicity (LogP 3.62 vs. 2.30) and thermal stability compared to benzyl chloride. This enhances its utility in hydrophobic environments, such as drug discovery .
  • Benzyl chloride is more volatile (lower boiling point) and reactive in SN2 reactions due to less steric hindrance .

Other Chloromethyl-Substituted Naphthalenes

Example: 1-Chloro-6-(chloromethyl)naphthalene (CAS No. 18612-90-3)

Property 1-(Chloromethyl)naphthalene 1-Chloro-6-(chloromethyl)naphthalene
Molecular Formula C₁₁H₉Cl C₁₁H₈Cl₂
Molecular Weight 176.64 g/mol 211.09 g/mol
Reactivity Single reactive site (-CH₂Cl) Two reactive sites (-CH₂Cl, -Cl)
Applications Biochemical intermediates Polymer crosslinking agents

Key Differences :

  • The additional chlorine substituent in 1-chloro-6-(chloromethyl)naphthalene increases molecular weight and polarity, making it suitable for crosslinking polymers .
  • The dual functional groups allow for sequential reactions, unlike the single-site reactivity of 1-(chloromethyl)naphthalene .

Sulfonylmethyl-Substituted Naphthalenes

Example: 1-[[(Phenylmethyl)sulfonyl]methyl]naphthalene (CAS No. 67168-90-5)

Property 1-(Chloromethyl)naphthalene 1-[[(Phenylmethyl)sulfonyl]methyl]naphthalene
Functional Group -CH₂Cl -CH₂SO₂C₆H₅
Molecular Weight 176.64 g/mol 296.38 g/mol
Solubility Organic solvents Polar aprotic solvents (e.g., DMSO)
Applications Alkylation agent Sulfone-based drug candidates

Functional Group Impact :

  • The sulfonyl group (-SO₂-) introduces hydrogen-bonding capacity and polarity, shifting applications toward pharmaceuticals requiring solubility in polar media .
  • Unlike the electrophilic chloromethyl group, sulfonyl derivatives are less reactive in alkylation but serve as stable intermediates in sulfone synthesis .

Methylnaphthalenes

Examples: 1-Methylnaphthalene (CAS No. 90-12-0), 2-Methylnaphthalene (CAS No. 91-57-6)

Property 1-(Chloromethyl)naphthalene 1-Methylnaphthalene
Functional Group -CH₂Cl -CH₃
Toxicity Lachrymator, vesicant Respiratory irritant
Environmental Behavior Low water solubility Higher volatility (vapor pressure)

Toxicological Notes:

  • Methylnaphthalenes are less acutely toxic but pose risks through chronic inhalation, linked to respiratory inflammation .
  • 1-(Chloromethyl)naphthalene’s chlorinated structure increases its persistence in sediments compared to methylnaphthalenes .

Biological Activity

Naphthalene, 1-[(chloromethyl)sulfinyl]- is an organic compound characterized by its unique structural features, including a naphthalene ring and a chloromethyl sulfinyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data comparisons.

  • Molecular Formula : C₁₁H₉ClO₂S
  • Molecular Weight : Approximately 240.71 g/mol
  • CAS Number : 87491-79-0
  • Physical State : Pale yellow solid at room temperature

The presence of the chloromethyl and sulfinyl groups contributes to the compound's reactivity, allowing it to participate in various nucleophilic substitution reactions and oxidation processes. These properties are crucial for its biological interactions.

Antimicrobial Activity

Naphthalene derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant antibacterial effects against various strains, including resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, derivatives of naphthalene have shown promising activity in inhibiting biofilm formation and bacterial growth:

CompoundActivityReference
Naphthalene derivativesInhibition of biofilm formation in MRSA
Naphthalene sulfonatesAntibacterial activity against Gram-positive bacteria

In one study, specific naphthalene derivatives demonstrated effective inhibition of biofilm formation at concentrations as low as 2 × MIC (Minimum Inhibitory Concentration), indicating their potential utility in clinical settings where biofilm-associated infections are prevalent.

Anticancer Activity

Naphthalene compounds have also been evaluated for their anticancer properties. A notable study highlighted the synthesis of naphthalene-substituted triazole derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism of action involved cell cycle arrest and apoptosis induction:

CompoundCell LineIC₅₀ (µg/mL)Reference
Compound 6aMDA-MB-231< 10
Compound 6a4T1 tumor model (in vivo)Not specified

These findings suggest that naphthalene derivatives could be developed into effective anticancer agents, warranting further investigation into their mechanisms and therapeutic potentials.

The biological activity of naphthalene, 1-[(chloromethyl)sulfinyl]- is likely mediated through several mechanisms:

  • Nucleophilic Substitution : The electrophilic nature of the chloromethyl group allows it to react with nucleophiles, potentially leading to the formation of biologically active derivatives.
  • Oxidation Reactions : The sulfinyl group can participate in oxidation processes that may enhance the compound's reactivity and biological efficacy.
  • Binding Affinity : Molecular docking studies suggest that naphthalene sulfonates can effectively bind to key proteins involved in disease processes, such as HIV entry inhibitors targeting gp120 .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to naphthalene, including:

  • Antimicrobial Studies : Research has shown that certain naphthalene derivatives possess strong antibacterial properties against common pathogens, making them candidates for new antibiotic therapies .
  • Anticancer Investigations : Studies on naphthalene-substituted compounds reveal their potential as anticancer agents through mechanisms involving cell cycle disruption and apoptosis .

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